Piperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
CAS No.:
Cat. No.: VC16485288
Molecular Formula: C22H25ClNO4-
Molecular Weight: 402.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25ClNO4- |
|---|---|
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;piperidine |
| Standard InChI | InChI=1S/C17H15ClO4.C5H11N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-2-4-6-5-3-1/h3-10H,1-2H3,(H,20,21);6H,1-5H2/p-1 |
| Standard InChI Key | ZOUVEFSEYVSKJM-UHFFFAOYSA-M |
| Canonical SMILES | CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C1CCNCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Piperidinium 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate possesses the molecular formula CHClNO and a molecular weight of 402.9 g/mol . The structure comprises:
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A piperidinium cation (CHN), which enhances solubility in polar solvents.
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An anionic 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate moiety, featuring a phenoxy group substituted with a 4-chlorobenzoyl unit and a branched methylpropanoate chain.
The chlorobenzoyl group contributes to the compound’s lipophilicity, while the ester and ionic components balance its polarity. This duality enables its utility in both synthetic and analytical workflows.
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via esterification or salt formation reactions. A representative route involves:
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Acid Preparation: 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid is generated through Friedel-Crafts acylation of 4-chlorobenzoyl chloride with phenol derivatives, followed by alkylation with methylpropanoate.
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Salt Formation: The free acid reacts with piperidine in a polar aprotic solvent (e.g., THF or DMF), yielding the piperidinium salt through acid-base neutralization .
Alternative methods include transesterification of related esters, such as the methyl or isopropyl analogs (e.g., CAS 49562-28-9).
Hydrolysis and Degradation
Under alkaline conditions, the ester bond hydrolyzes to regenerate the free acid:
This reaction is critical for assessing the compound’s stability in pharmaceutical formulations.
Pharmaceutical Applications
Comparative Analysis of Fenofibrate Impurities
The table below contrasts key impurities associated with fenofibrate synthesis:
These impurities necessitate rigorous chromatographic separation (e.g., HPLC-UV) to ensure drug safety and efficacy .
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